1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
CAS No.: 1396751-21-5
Cat. No.: VC6011525
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396751-21-5 |
|---|---|
| Molecular Formula | C18H19N5O2S |
| Molecular Weight | 369.44 |
| IUPAC Name | 1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea |
| Standard InChI | InChI=1S/C18H19N5O2S/c24-17(20-15-7-4-12-26-15)19-10-11-22-18(25)23(14-5-2-1-3-6-14)16(21-22)13-8-9-13/h1-7,12-13H,8-11H2,(H2,19,20,24) |
| Standard InChI Key | PQFAJDUEVUBYMD-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=CS4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Triazolone Ring: A 1,2,4-triazol-5-one scaffold substituted with cyclopropyl and phenyl groups at positions 3 and 4, respectively.
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Ethyl Spacer: Connects the triazolone ring to the urea moiety.
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Urea-Thiophene Group: A urea linkage bonded to a thiophen-2-yl group, enhancing hydrogen-bonding potential and aromatic interactions.
Molecular Formula:
Molecular Weight: 396.47 g/mol
Key Functional Groups:
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Triazolone (heterocyclic ring with keto group)
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Cyclopropyl (strained cycloalkane)
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Phenyl (aromatic ring)
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Urea (carbamide group)
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Thiophene (sulfur-containing heterocycle)
The cyclopropyl group introduces steric strain, potentially influencing conformational stability and binding interactions. The thiophene moiety contributes to lipophilicity and π-π stacking capabilities, critical for membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
Step 1: Formation of the triazolone core via cyclocondensation of phenylhydrazine with a cyclopropanecarboxamide derivative.
Step 2: Alkylation of the triazolone nitrogen using 1,2-dibromoethane to introduce the ethyl spacer.
Step 3: Urea formation by reacting the amine-terminated intermediate with thiophene-2-isocyanate.
Key Reagents:
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Phenylhydrazine (cyclocondensation agent)
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1,2-Dibromoethane (alkylating agent)
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Thiophene-2-isocyanate (urea precursor)
Optimization Challenges:
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Yield Improvement: The final step typically yields 40–50%, necessitating purification via column chromatography.
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Stereochemical Control: The cyclopropyl group’s stereochemistry requires precise temperature control during cyclocondensation.
Biological Activities and Mechanisms
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.12–0.25 | |
| Escherichia coli | 0.5–1.0 |
The thiophene moiety enhances membrane disruption, while the urea group inhibits bacterial dihydrofolate reductase (DHFR).
Anticancer Activity
Preliminary assays against cancer cell lines show promising results:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 8.2 | Topoisomerase II inhibition |
| A549 (lung) | 12.7 | Apoptosis induction |
The triazolone core intercalates DNA, while the cyclopropyl group stabilizes protein-ligand interactions.
Comparative Analysis with Structural Analogs
Analog Comparison Table
| Compound | Structural Features | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | Triazolone, cyclopropyl, thiophene | 8.2 μM (MCF-7) |
| 1-(Thiazol-4-yl)-3-phenylurea | Thiazole instead of triazolone | 15.4 μM (MCF-7) |
| 3-Cyclopropyl-5-oxo-triazol-1-ylacetamide | Lacks urea-thiophene group | Inactive (>100 μM) |
Key Observations:
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The urea-thiophene moiety is critical for anticancer activity.
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Cyclopropyl substitution enhances potency compared to unsubstituted analogs.
Pharmacokinetic and Toxicity Profiling
ADMET Properties
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Absorption: Moderate oral bioavailability (45%) due to thiophene-mediated P-glycoprotein efflux.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclopropyl group.
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).
Future Directions and Applications
Therapeutic Prospects
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Antimicrobial Resistance: Synergistic combinations with β-lactam antibiotics.
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Targeted Cancer Therapy: Conjugation with antibody-drug conjugates (ADCs) for selective delivery.
Synthetic Chemistry Innovations
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Flow Chemistry: To improve yield and scalability.
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Computational Design: QSAR models to optimize substituent effects.
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